Dhodh-IN-8 - 1148126-03-7

Dhodh-IN-8

Catalog Number: EVT-2994380
CAS Number: 1148126-03-7
Molecular Formula: C17H13ClN2O2
Molecular Weight: 312.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Leflunomide (and its active metabolite A77 1726)

Compound Description: Leflunomide, an immunosuppressant drug, exerts its effects by inhibiting DHODH. [] It acts by inhibiting the conversion of dihydroorotate (DHO) to orotate in the pyrimidine biosynthesis pathway. [] Leflunomide's active metabolite, A77 1726, directly inhibits DHODH and exhibits a distinct binding mode compared to other inhibitors like Brequinar. [] This distinct binding interaction makes A77 1726 a valuable tool for exploring the structural diversity of DHODH inhibitors.

Relevance: Both Leflunomide and its metabolite, A77 1726, are structurally distinct from Brequinar but share the same target: DHODH. [, ] This diversity in structure, despite targeting the same enzyme, suggests that "Dhodh-IN-8" could also possess a unique structure while exhibiting DHODH inhibitory activity.

Teriflunomide

Compound Description: Teriflunomide is the active metabolite of Leflunomide and functions as a non-competitive, reversible inhibitor of DHODH. [] This drug effectively blocks the mitochondrial enzyme responsible for the de novo synthesis of pyrimidine, making it relevant in the context of DHODH inhibition. []

Relevance: Teriflunomide's status as the active metabolite of Leflunomide and its shared ability to inhibit DHODH further highlights the diverse range of structures capable of targeting this enzyme. [] This diversity emphasizes the potential for "Dhodh-IN-8" to be structurally distinct from other known DHODH inhibitors while still demonstrating inhibitory activity.

DSM265

Compound Description: DSM265 is a triazolopyrimidine-based DHODH inhibitor with demonstrated activity against both blood and liver stages of the malaria parasite Plasmodium falciparum. [] Its long half-life in humans makes it a promising candidate for single-dose malaria treatment or weekly chemoprevention strategies. []

Relevance: DSM265 demonstrates the successful application of targeting DHODH for antimalarial purposes. This success further validates the potential of "Dhodh-IN-8" if it also targets DHODH for therapeutic benefit, potentially against malaria or other diseases. []

Caffeic acid phenethyl ester (CAPE)

Compound Description: CAPE, a natural compound, induces apoptosis in breast cancer cells and shows cytotoxic activity. [] Research suggests a novel mechanism for CAPE involving the inhibition of human DHODH. []

Relevance: The identification of CAPE as a potential DHODH inhibitor further expands the range of chemical scaffolds capable of interacting with and inhibiting DHODH. [] This finding reinforces the possibility of "Dhodh-IN-8" belonging to a diverse chemical class while retaining DHODH inhibitory activity.

PTC299 (Emvododstat)

Compound Description: PTC299, also known as Emvododstat, is an orally bioavailable small molecule DHODH inhibitor. [] It exhibits potent activity against acute myeloid leukemia (AML) in various models, inducing differentiation, cytotoxicity, or both. []

Relevance: PTC299's demonstrated efficacy in preclinical AML models highlights the therapeutic potential of DHODH inhibition across different disease contexts. [] This strengthens the possibility that "Dhodh-IN-8," as a potential DHODH inhibitor, could also have therapeutic applications, possibly in AML or other areas.

Olorofim (F901318)

Compound Description: Olorofim is a novel antifungal agent that acts by selectively inhibiting fungal DHODH, a key enzyme in fungal pyrimidine biosynthesis. [, ] This drug shows promising activity against a broad spectrum of filamentous fungi, including Aspergillus species, some of which are resistant to existing antifungal treatments. [, ]

Relevance: Olorofim's successful targeting of fungal DHODH emphasizes the potential for developing species-specific DHODH inhibitors. [, ] This specificity is crucial for minimizing off-target effects and enhancing the drug's safety and efficacy. Depending on its target, "Dhodh-IN-8" could also be designed for species-specific DHODH inhibition, broadening its potential applications while minimizing unintended side effects.

BAY 2402234

Compound Description: BAY 2402234 is a DHODH inhibitor that displays anti-proliferative effects against adult T-cell leukemia (ATL). [] It functions by inducing DNA damage, cell cycle arrest, and apoptosis. []

Relevance: BAY 2402234, similar to PTC299, demonstrates the therapeutic potential of DHODH inhibition in treating specific cancers. [] This finding reinforces the idea that "Dhodh-IN-8," if it's a DHODH inhibitor, could also hold therapeutic promise, potentially against ATL or other cancers, depending on its specific activity and target.

Source and Classification

Dhodh-IN-8 is classified as a small molecule inhibitor targeting dihydroorotate dehydrogenase, which is localized in the inner mitochondrial membrane. This enzyme catalyzes the conversion of dihydroorotate to orotate, a key step in pyrimidine nucleotide synthesis. The classification of Dhodh-IN-8 falls under the category of enzyme inhibitors, specifically those that affect metabolic pathways critical to cell division and growth.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dhodh-IN-8 involves several steps that typically include:

  1. Starting Materials: The synthesis begins with readily available starting materials, often involving quinoline or related structures.
  2. Key Reactions: The synthetic route may include reactions such as:
    • Pfitzinger Reaction: Used to construct the highly substituted quinoline ring.
    • Suzuki Coupling: This reaction facilitates the coupling of aryl groups, enhancing the compound's activity.
    • Esterification and Hydrolysis: These steps are crucial for modifying functional groups to enhance solubility and bioavailability.
Molecular Structure Analysis

Structure and Data

The molecular structure of Dhodh-IN-8 can be characterized by its core framework, which typically includes:

  • A quinoline or similar heterocyclic structure that contributes to its binding affinity.
  • Functional groups that enhance solubility and interaction with the dihydroorotate dehydrogenase enzyme.

The molecular weight, logP (partition coefficient), and other physicochemical properties are critical for determining its pharmacokinetic profile. For instance, a typical logP value indicates moderate lipophilicity, which is favorable for cellular uptake.

Chemical Reactions Analysis

Reactions and Technical Details

Dhodh-IN-8 undergoes specific chemical reactions upon interaction with dihydroorotate dehydrogenase:

  1. Inhibition Mechanism: The compound binds to the active site of dihydroorotate dehydrogenase, preventing substrate access.
  2. Redox Reaction Interference: By inhibiting this enzyme, Dhodh-IN-8 disrupts the redox reactions involving ubiquinone and ubiquinol, which are essential for mitochondrial respiration.

These interactions lead to depletion of pyrimidine nucleotides within cells, ultimately affecting DNA and RNA synthesis.

Mechanism of Action

Process and Data

The mechanism of action for Dhodh-IN-8 involves:

  1. Targeting Dihydroorotate Dehydrogenase: By binding to this enzyme, Dhodh-IN-8 inhibits its activity, leading to reduced levels of orotate.
  2. Impact on Pyrimidine Synthesis: The inhibition results in decreased availability of uridine monophosphate (UMP) and other pyrimidine nucleotides necessary for nucleic acid synthesis.
  3. Cellular Effects: This action triggers apoptosis in rapidly dividing cells such as cancer cells, thereby exhibiting potential anti-cancer activity.

Studies have shown that compounds similar to Dhodh-IN-8 can induce differentiation in acute myeloid leukemia cells when administered at specific concentrations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dhodh-IN-8 possesses several notable physical and chemical properties:

  • Molecular Weight: Typically around 400-600 g/mol.
  • Solubility: Moderate solubility in organic solvents; water solubility may vary based on functional groups.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications; degradation pathways should be characterized.

These properties are essential for understanding its behavior in biological systems and optimizing formulations for drug delivery.

Applications

Scientific Uses

Dhodh-IN-8 has potential applications in various scientific fields:

  1. Cancer Research: As an inhibitor of dihydroorotate dehydrogenase, it is being explored for its ability to treat various malignancies by disrupting nucleotide synthesis.
  2. Autoimmune Diseases: Given its mechanism of action, it may also be beneficial in managing conditions characterized by excessive cell proliferation.
  3. Metabolic Studies: Research into metabolic pathways involving pyrimidine synthesis can benefit from studying compounds like Dhodh-IN-8 to elucidate their roles in cellular metabolism.

Properties

CAS Number

1148126-03-7

Product Name

Dhodh-IN-8

IUPAC Name

(Z)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.75

InChI

InChI=1S/C17H13ClN2O2/c1-11(21)15(10-19)17(22)20-13-8-6-12(7-9-13)14-4-2-3-5-16(14)18/h2-9,21H,1H3,(H,20,22)/b15-11-

InChI Key

ADPQXEJAINAZRY-UHFFFAOYSA-N

SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2Cl)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.